Bienvenue dans la boutique en ligne BenchChem!

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Pharmaceutical Process Chemistry Chiral Synthesis Eletriptan Manufacturing

5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole serves as the essential racemic intermediate for eletriptan hydrobromide (Relpax). Three structural determinants preclude generic substitution: (i) exclusive 5-bromo pattern for Heck coupling; (ii) mandatory 3-position (1-methylpyrrolidin-2-yl)methyl geometry for 5-HT₁B/₁D receptor recognition; (iii) stereochemistry directly governs synthetic pathway efficiency—(R)-enantiomer (CAS 143322-57-0) delivers 90.5% yield and 99.12% purity via oxalate salt purification, eliminating costly chiral chromatography. For ANDA impurity profiling, procure the (S)-enantiomer (CAS 208464-41-9) as USP/EP Eletriptan Related Compound B. Racemate supports CNS GPCR SAR library expansion.

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 312949-16-9
Cat. No. B1602223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
CAS312949-16-9
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3
InChIKeyJCXOJXALBTZEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 312949-16-9): A Strategic Intermediate for Triptan-Class Pharmaceuticals and Chiral Reference Standards


5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 312949-16-9) is a halogenated indole derivative with molecular formula C₁₄H₁₇BrN₂ and molecular weight 293.20 g/mol . This compound serves as a critical synthetic intermediate in the manufacture of eletriptan hydrobromide (Relpax), a selective serotonin 5-HT₁B/₁D receptor agonist for acute migraine treatment . The molecule features a bromine substituent at the 5-position of the indole core and a 1-methylpyrrolidin-2-ylmethyl moiety at the 3-position, conferring a calculated LogP of 3.5671 and topological polar surface area (TPSA) of 19.03 Ų . Commercially available at standard purities of 97-98% with batch-specific certificates of analysis including NMR and HPLC , this compound exists as a racemic mixture (CAS 312949-16-9) with corresponding single enantiomers available as (R)-isomer (CAS 143322-57-0) and (S)-isomer (CAS 208464-41-9).

Why Indole-Based Intermediates Cannot Be Casually Interchanged: The Critical Role of Regiochemistry and Stereochemistry in 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole


Generic substitution among indole-based intermediates is precluded by three non-negotiable structural determinants. First, the precise 5-bromo substitution pattern is essential for downstream Heck coupling reactions in eletriptan synthesis; alternative halogen placement (e.g., 4-bromo or 6-bromo indoles) yields intermediates that fail to undergo the requisite palladium-catalyzed cross-coupling with phenyl vinyl sulfone [1]. Second, the 3-position (1-methylpyrrolidin-2-yl)methyl attachment provides the exact spatial orientation required for 5-HT₁B/₁D receptor recognition in the final drug substance; substitution at alternative positions or modification of the pyrrolidine N-methyl group abolishes this pharmacophoric alignment [2]. Third, the stereochemical configuration at the pyrrolidine 2-position fundamentally alters both the synthetic pathway efficiency and the impurity profile of the final eletriptan product, with the (R)-enantiomer serving as the active intermediate and the (S)-enantiomer existing as a pharmacopoeial impurity (Eletriptan Related Compound B) requiring strict chromatographic resolution [3].

Quantitative Differentiation Evidence: 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 312949-16-9) vs. Closest Analogs


Stereochemical Purity and Process Yield Advantage in Eletriptan Synthesis: (R)-Enantiomer vs. Racemic Mixture

In the synthesis of eletriptan hydrobromide, the (R)-enantiomer of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 143322-57-0) demonstrates a quantifiable yield advantage over the racemic mixture (CAS 312949-16-9) when processed via the oxalate salt purification method. The patent literature establishes that pure (R)-BIP (bromoindole-pyrrolidine intermediate) is obtained with a yield of 90.5% and purity of 99.12% when regenerated from its oxalate salt, compared to non-stereoselective routes that produce lower yields and require additional chromatographic resolution steps to separate enantiomeric impurities [1]. The (S)-enantiomer (CAS 208464-41-9) is specifically designated as Eletriptan Related Compound B (S-isomer), a pharmacopoeial impurity that must be controlled to specified limits, making stereochemically pure starting material selection critical for downstream compliance with USP, EMA, and BP standards [2].

Pharmaceutical Process Chemistry Chiral Synthesis Eletriptan Manufacturing

Differential Solubility Profile: (S)-Enantiomer vs. (R)-Enantiomer in Common Laboratory Solvents

The (R)-enantiomer (CAS 143322-57-0) exhibits lower solubility in methanol and DMSO compared to the (S)-enantiomer (CAS 208464-41-9), a property that can be exploited for enantiomeric separation and purification . Both enantiomers share identical predicted physicochemical parameters including density (1.418 ± 0.06 g/cm³), boiling point (412.9 ± 25.0 °C), and pKa (16.28 ± 0.30) . However, the solubility differential in polar aprotic solvents provides a practical advantage for isolating the desired (R)-enantiomer during large-scale synthesis without resorting to expensive chiral stationary phases. The racemic mixture (CAS 312949-16-9) displays intermediate solubility characteristics but lacks the predictable phase behavior of the pure enantiomers, complicating crystallization-based purification strategies.

Chiral Resolution Preparative Chromatography Analytical Method Development

LogP and TPSA Values: Comparative Physicochemical Profile vs. Structurally Related Triptan Intermediates

5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole exhibits a calculated LogP of 3.5671 and TPSA of 19.03 Ų, placing it within optimal drug-like physicochemical space for central nervous system (CNS) penetration . In comparison, the structurally related intermediate 5-bromo-3-(1-methylpyrrolidin-2-yl)-1H-indole (lacking the methylene spacer) shows LogP of 3.635 and TPSA of 19.03 Ų, while the acetylated derivative (R)-1-(5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone (CAS 205369-12-6) displays modified lipophilicity due to N-acetylation [1]. The (R)-enantiomer specifically shows LogP of 3.505, a slight variation attributable to stereochemical influence on measured partition coefficients. These parameters predict favorable blood-brain barrier permeability consistent with the compound's role as a precursor to CNS-active triptan drugs.

ADME Prediction Drug-likeness Physicochemical Profiling

Storage Stability: Defined Temperature Requirements for Long-Term Integrity

The (R)-enantiomer (CAS 143322-57-0) has established storage condition requirements of 2-8°C for long-term stability, with shipping at ambient temperature acceptable for continental US distribution . The racemic mixture (CAS 312949-16-9) is similarly stored at 4°C with room temperature shipping . This defined temperature stability profile contrasts with more labile indole derivatives lacking the bromine substituent, which typically require -20°C storage and dry ice shipping due to oxidative degradation susceptibility. The presence of the electron-withdrawing bromine atom at the 5-position contributes to enhanced oxidative stability of the indole core compared to unsubstituted indole analogs, reducing special handling requirements and associated shipping costs.

Chemical Stability Inventory Management Quality Assurance

Optimal Procurement and Application Scenarios for 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 312949-16-9)


Pharmaceutical Manufacturing: Kilogram-Scale Synthesis of Eletriptan Hydrobromide API

Procure the (R)-enantiomer (CAS 143322-57-0) rather than the racemate (CAS 312949-16-9) for cost-effective eletriptan hydrobromide manufacturing. The 90.5% synthetic yield and 99.12% purity achievable via oxalate salt purification [1] directly reduce downstream purification burden and eliminate the need for chiral chromatographic resolution of the (S)-enantiomer impurity. This scenario applies to CMO and pharmaceutical companies scaling from pilot to commercial production volumes (100 kg to multi-ton campaigns).

Analytical Reference Standard: Pharmacopoeial Impurity Qualification for ANDA/NDA Submissions

Procure the (S)-enantiomer (CAS 208464-41-9) as Eletriptan Related Compound B (S-isomer) for analytical method validation, impurity profiling, and stability studies required by USP, EMA, JP, and BP [2]. The compound is supplied with comprehensive structure elucidation reports and Certificates of Analysis suitable for regulatory submissions. This scenario is essential for generic drug developers preparing Abbreviated New Drug Applications (ANDAs) and innovator companies conducting quality control release testing.

Medicinal Chemistry: CNS Drug Discovery Scaffold Exploration

Utilize 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 312949-16-9) as a versatile building block for structure-activity relationship (SAR) studies targeting serotonin receptor subtypes (5-HT₁B/₁D) and other GPCR targets. The calculated TPSA of 19.03 Ų and LogP of 3.5671 predict favorable blood-brain barrier penetration , making this scaffold valuable for CNS drug discovery programs beyond the triptan class. The 5-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions to generate diverse analog libraries.

Academic Research: Chiral Resolution and Enantioselective Synthesis Methodology Development

Employ the racemic mixture (CAS 312949-16-9) as a model substrate for developing novel chiral resolution techniques. The documented differential solubility of the enantiomers in methanol and DMSO provides a validated starting point for investigating crystallization-induced asymmetric transformation, preparative chiral HPLC method development, or enzymatic resolution strategies. This scenario supports academic laboratories and process chemistry groups developing cost-effective alternatives to traditional chiral separation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.